



# Application Notes: Oral Administration of Capmatinib Dihydrochloride in Murine Models

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Compound of Interest		
Compound Name:	Capmatinib dihydrochloride	
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#### Introduction

Capmatinib, sold under the brand name Tabrecta, is a potent and selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The MET signaling pathway is crucial in normal physiological processes like embryonic development and wound healing; however, its aberrant activation through mutation, amplification, or overexpression is a known driver in many cancers, including non-small cell lung cancer (NSCLC).[3][4][5] Dysregulated MET signaling promotes tumor cell proliferation, survival, motility, invasion, and angiogenesis.[6][7] Capmatinib specifically targets MET, including the mutant variant produced by exon 14 skipping, thereby inhibiting the phosphorylation of MET and its downstream signaling proteins, leading to the suppression of cancer cell proliferation and survival.[8][9]

Preclinical studies in murine models are fundamental to evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of MET inhibitors like Capmatinib. These models, particularly patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), have been instrumental in demonstrating Capmatinib's anti-tumor activity in cancers with specific MET alterations.[8][10][11] These application notes provide a summary of key data and detailed protocols for the oral administration of Capmatinib in murine models to guide researchers in preclinical drug development.

### **Mechanism of Action: MET Signaling Inhibition**

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, triggering the activation of several downstream signaling cascades.[12]

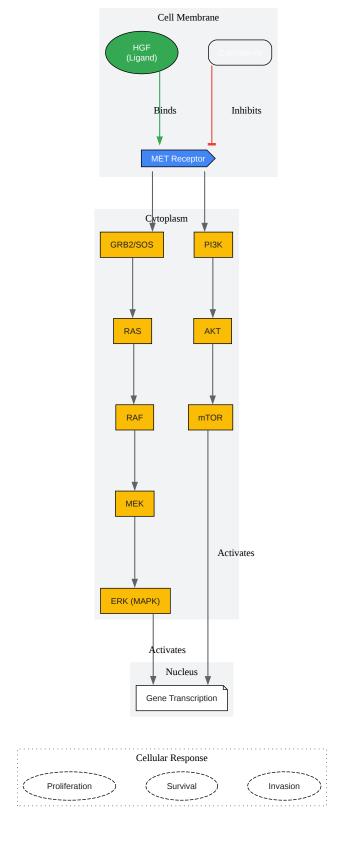




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Key pathways include the RAS/MAPK pathway, which regulates cell proliferation, and the PI3K/AKT pathway, which is central to cell survival and growth.[3][13] Capmatinib exerts its therapeutic effect by binding to the ATP-binding site of the MET receptor, preventing its phosphorylation and effectively shutting down these oncogenic signals.[9][14]





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Caption: MET signaling pathway and the inhibitory action of Capmatinib.



### **Data Presentation**

Quantitative data from preclinical murine studies are crucial for understanding the therapeutic potential of Capmatinib.

## Table 1: Pharmacokinetic Parameters of Capmatinib in Rodent Models

This table summarizes key pharmacokinetic parameters of Capmatinib following oral administration in rats and mice. Capmatinib is rapidly absorbed and cleared from both plasma and brain tissue.[15][16]



Species	Dose (Oral)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Key Findings & Reference
Rat	5 mg/kg	1260 ± 324	0.58 ± 0.14	3380 ± 561	Dose-dependent increase in exposure observed at 5, 10, and 20 mg/kg doses. [16]
Rat	10 mg/kg	2450 ± 452	0.67 ± 0.29	7160 ± 1340	[16]
Rat	20 mg/kg	4130 ± 789	1.17 ± 0.41	18100 ± 3150	[16]
Mouse (CD1 nude)	Not Specified	~1500 (Plasma)	~0.5	Not Reported	Capmatinib was rapidly absorbed and cleared from both brain and plasma. [15]
Mouse (CD1 nude)	Not Specified	~750 (Brain)	~0.5	Not Reported	Showed superior brain pharmacokin etic properties compared to cabozantinib or crizotinib. [15]

Data are presented as mean  $\pm$  standard deviation where available.





## **Table 2: Summary of Capmatinib Efficacy in Murine Cancer Models**

Capmatinib has demonstrated significant single-agent anti-tumor activity in various murine xenograft models characterized by MET amplification, overexpression, or mutation.[10][17][18]



Cancer Type	Murine Model	MET Alteration	Treatment Regimen	Efficacy Outcome	Reference
Lung Cancer	EBC-1 Xenograft	MET Amplification	10 mg/kg, twice daily	Profound tumor regression.	[10]
Lung Cancer	PDX Models (LXFA 526, LXFA 1647, LXFA 623)	High MET Expression / Amplification	10 mg/kg, twice daily	Profound tumor regression, including complete responses in a subset of mice.	[10]
Lung Cancer	PDX Model	MET Exon 14 Skipping	10 mg/kg, twice daily	Significant anti-tumor efficacy.	[10]
Liver Cancer	HCCLM3 Xenograft	MET Amplification	5 mg/kg, daily	Significant anti-tumor activity.	[10]
Pediatric High-Grade Glioma	Murine Allograft	MET Fusion	Not Specified	Extended survival and induced long- term progression- free survival when combined with radiotherapy.	[15]
Lung Cancer (with acquired resistance)	HCC827 GR Xenograft	EGFR mutation & MET amplification	3 mg/kg, daily (with Gefitinib 25 mg/kg)	Enhanced anti-cancer activity in combination.	[18]



### **Experimental Protocols**

## Protocol 1: Preparation and Oral Administration of Capmatinib Dihydrochloride

This protocol describes the standard procedure for preparing and administering **Capmatinib dihydrochloride** to murine models via oral gavage.

#### Materials:

- Capmatinib dihydrochloride powder
- Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)
- · Sterile water
- Mortar and pestle or homogenizer
- Analytical balance
- Magnetic stirrer and stir bar
- Appropriate sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
- Syringes (1 mL)

#### Procedure:

- Dose Calculation: Calculate the required amount of Capmatinib based on the mean body weight of the mice in a treatment group and the desired dose (e.g., 10 mg/kg).
  - Formula:Required mg = (Dose in mg/kg) x (Animal weight in kg)
  - Total Volume Calculation:Total mg needed = (Required mg/mouse) x (Number of mice + extra for loss)
- Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-80°C) sterile water while stirring, then allowing it to



cool to form a clear, viscous solution.

- Capmatinib Suspension:
  - Weigh the calculated amount of Capmatinib powder.
  - If necessary, triturate the powder in a mortar to ensure a fine consistency.
  - Add a small amount of the vehicle to the powder to create a paste.
  - Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension. A magnetic stirrer can be used for several minutes to ensure homogeneity.
- Administration via Oral Gavage:
  - Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the esophagus.
  - Measure the appropriate volume of the drug suspension into a 1 mL syringe fitted with a gavage needle. The typical administration volume for a mouse is 5-10 mL/kg (e.g., 0.1-0.2 mL for a 20g mouse).
  - Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards one side.
  - Advance the needle into the esophagus. If resistance is met, withdraw and re-insert. Do not force the needle.
  - Once the needle is correctly positioned in the esophagus/stomach, slowly dispense the suspension.
  - Withdraw the needle smoothly and return the mouse to its cage.
  - Monitor the animal for a few minutes post-administration for any signs of distress.

Safety Note: Always ensure the gavage needle does not enter the trachea. Proper training and technique are essential to prevent injury or aspiration.

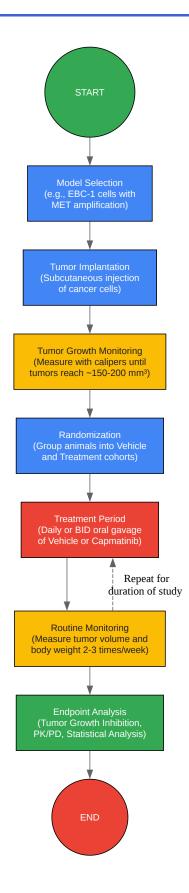




## Protocol 2: General In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of orally administered Capmatinib in a murine xenograft model.





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Caption: General experimental workflow for a murine in vivo efficacy study.



#### Procedure:

- Animal Acclimatization: House mice (e.g., 6-8 week old female athymic nude mice) for at least one week to acclimate to the facility conditions.
- Tumor Cell Implantation:
  - Harvest cancer cells (e.g., EBC-1, HCCLM3) known to have MET dysregulation from culture.
  - Prepare a cell suspension in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
  - $\circ$  Subcutaneously inject the cell suspension (e.g., 5 x 10<sup>6</sup> cells in 100  $\mu$ L) into the flank of each mouse.
- Tumor Growth and Measurement:
  - Allow tumors to grow. Monitor tumor size by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Volume = (L x W2) / 2.
- Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Capmatinib 10 mg/kg). Ensure the average tumor volume is similar across all groups.
- Treatment Administration:
  - Administer Capmatinib or the vehicle control orally via gavage according to the planned schedule (e.g., twice daily) for the duration of the study (e.g., 21 days).[10]
  - Prepare the dosing solutions fresh as required.
- Monitoring:
  - Continue to measure tumor volume 2-3 times per week.



- Monitor animal health and record body weight at the same frequency to assess toxicity. A body weight loss of >15-20% is often an endpoint criterion.
- Study Endpoint and Analysis:
  - The study may be terminated when tumors in the control group reach a specific size, after a fixed duration, or based on animal welfare considerations.
  - At the endpoint, collect terminal samples (e.g., blood for PK analysis, tumors for PD biomarker analysis like p-MET levels).
  - Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the anti-tumor effect.

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